molecular formula C11H10N4O B1414470 2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol CAS No. 1220031-07-1

2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol

Cat. No.: B1414470
CAS No.: 1220031-07-1
M. Wt: 214.22 g/mol
InChI Key: PIWWAFQDYSHCIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula

The compound 2-(pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol belongs to the class of bicyclic heterocycles, featuring a fused pyrrolo[3,4-d]pyrimidine core substituted with a pyridin-2-yl group at position 2 and a hydroxyl group at position 4. Its systematic IUPAC name is derived by numbering the pyrrolo[3,4-d]pyrimidine ring system, where the nitrogen atoms occupy positions 1, 3, 5, and 7. The pyridine ring is attached at position 2, and the hydroxyl group resides at position 4. The molecular formula is C₁₁H₁₀N₄O , with a molecular weight of 214.22 g/mol.

Key identifiers include the CAS registry number 1220031-07-1 and synonyms such as 2-(2-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol. The structural complexity arises from the fusion of a pyrrole ring with a pyrimidine ring, creating a planar bicyclic system that facilitates π-π stacking interactions in solid-state configurations.

Crystallographic and Spectroscopic Characterization

X-ray crystallographic data for closely related pyrrolo[3,4-d]pyrimidine derivatives reveal bond lengths and angles consistent with aromatic heterocyclic systems. For example, the C–N bond lengths in the pyrimidine ring typically range between 1.32–1.38 Å, while the C–C bonds in the pyrrole moiety measure approximately 1.40 Å. Although direct crystallographic data for this specific compound are limited, analog structures exhibit planar geometries with dihedral angles of <5° between the pyrrolo and pyrimidine rings.

Spectroscopic characterization includes:

  • ¹H NMR : The pyridin-2-yl group produces distinct aromatic protons at δ 8.4–8.6 ppm (doublet for H-6) and δ 7.3–7.7 ppm (multiplet for H-3, H-4, and H-5). The pyrrolo[3,4-d]pyrimidine protons appear as singlet signals between δ 6.5–7.0 ppm, while the hydroxyl group resonates as a broad peak near δ 12.3 ppm.
  • ¹³C NMR : Key signals include the carbonyl carbon (C-4) at δ 157–160 ppm and pyrimidine carbons at δ 145–152 ppm. The pyridinyl carbons appear between δ 120–140 ppm.
  • IR Spectroscopy : Strong absorption bands at 3200–3400 cm⁻¹ (O–H stretch) and 1650–1700 cm⁻¹ (C=O stretch) confirm the presence of the hydroxyl and conjugated carbonyl groups.

Tautomeric and Conformational Analysis

The compound exhibits tautomerism between the 4-ol and 4-one forms, influenced by solvent polarity and pH. In polar protic solvents (e.g., water), the keto tautomer (4-one) predominates due to stabilization via intramolecular hydrogen bonding between the hydroxyl group and adjacent nitrogen atoms. Computational studies using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predict a tautomeric equilibrium constant (K) of ~3.2 in favor of the keto form.

Conformational analysis reveals restricted rotation about the C2–N bond connecting the pyridinyl and pyrrolopyrimidine moieties. The pyridinyl group adopts a nearly coplanar orientation relative to the bicyclic core, minimizing steric hindrance and maximizing conjugation. This conformation is stabilized by a weak CH-π interaction between the pyridinyl H-6 and the pyrrolo ring.

Comparative Analysis with Pyrrolo[3,4-d]pyrimidine Structural Analogs

Comparative studies with analogs highlight the impact of substituents on electronic and steric properties:

Compound Substituent at C2 Substituent at C4 Key Differences
2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Methyl H Reduced π-conjugation; lower solubility in polar solvents
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine H H Lacks electron-withdrawing groups; weaker hydrogen-bonding capacity
2-(Pyridin-4-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol Pyridin-4-yl OH Altered dipole moment due to para-substitution; distinct solid-state packing

The pyridin-2-yl group in the target compound enhances solubility in aqueous media compared to alkyl-substituted analogs, attributed to its ability to form hydrogen bonds with water molecules. Additionally, the hydroxyl group at C4 increases acidity (predicted pKa ~8.5), enabling deprotonation under physiological conditions and facilitating interactions with biological targets.

Properties

IUPAC Name

2-pyridin-2-yl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c16-11-7-5-12-6-9(7)14-10(15-11)8-3-1-2-4-13-8/h1-4,12H,5-6H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWWAFQDYSHCIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=C(NC2=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220031-07-1
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220031-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Method Overview:

This approach involves cyclization of suitably substituted pyrimidine derivatives with pyrrole precursors under acidic or thermal conditions to form the fused pyrrolo[3,4-d]pyrimidine ring system.

Typical Procedure:

  • Starting from 6-amino-5-(2,2-diethoxy-ethyl)-pyrimidin-4-one derivatives.
  • Condensation with pyrrole or pyrrole equivalents in the presence of acids like hydrochloric acid.
  • The mixture is stirred at room temperature or heated to promote cyclization.
  • Precipitation of the fused heterocycle followed by filtration, washing, and drying.

Data:

Step Reagents Conditions Yield Reference
Cyclization 6-Amino-5-(2,2-diethoxy-ethyl)-pyrimidin-4-one + pyrrole Room temp to reflux ~64%

Notes:

  • The reaction often proceeds via nucleophilic attack of pyrrole on activated pyrimidine intermediates.
  • The process is straightforward but requires careful control of reaction conditions to prevent side reactions.

Oxidative and Reductive Transformations

Method Overview:

Oxidation of dihydro derivatives or reduction of pyrrolo[3,4-d]pyrimidine precursors to obtain the target compound with the hydroxyl group at position 4.

Typical Procedure:

  • Starting from dihydro compounds, oxidation is achieved using oxidants like hydrogen peroxide or tert-butyl hydroperoxide.
  • Alternatively, reduction of pyrrolo[3,4-d]pyrimidine derivatives using hydride reagents to introduce the dihydro functionality.

Data:

Step Reagents Conditions Yield Reference
Oxidation Hydroperoxides Reflux Variable

Notes:

  • Oxidation is often performed post-cyclization to introduce the hydroxyl group at the 4-position.
  • The oxidation step is crucial for obtaining the desired hydroxylated compound.

Pyrrole Construction via Knoevenagel Condensation

Method Overview:

This involves synthesizing the pyrrole ring through condensation of aldehydes with active methylene compounds, followed by cyclization to form the fused heterocycle.

Procedure:

  • Condensation of 2-aminopyridine derivatives with aldehydes.
  • Cyclization using acids or heat to form the pyrrole ring.
  • Subsequent oxidation yields the hydroxylated pyrrolo[3,4-d]pyrimidine.

Data:

Step Reagents Conditions Yield Reference
Pyrrole formation 2-Aminopyridine + aldehyde Reflux 85%

Notes:

  • This method is flexible and allows for diverse substitutions on the pyrrole ring.
  • It is often combined with subsequent oxidation steps to introduce the hydroxyl group.

Use of Pre-formed Pyrrolopyrimidine Intermediates

Method Overview:

Pre-synthesized pyrrolopyrimidine cores are functionalized at specific positions through nucleophilic substitution or electrophilic addition to introduce the pyridin-2-yl group.

Procedure:

  • Synthesis of the core structure via cyclization of suitable precursors.
  • Functionalization with pyridin-2-yl groups using nucleophilic aromatic substitution or metal-catalyzed coupling reactions.

Data:

Step Reagents Conditions Yield Reference
Functionalization Pyrrolopyrimidine core + pyridin-2-yl halide Pd-catalyzed coupling 50-70%

Notes:

  • This approach offers high regioselectivity and functional group tolerance.
  • Often used in medicinal chemistry for structure diversification.

Summary of Preparation Data

Method Advantages Disadvantages Typical Yield References
Cyclization of pyrimidines Straightforward, high yield Limited scope 64-85% ,
Oxidation of dihydro derivatives Precise hydroxylation Requires oxidation step Variable
Knoevenagel condensation Versatile, allows substitution Multi-step 85%
Functionalization of pre-formed cores High regioselectivity Requires pre-synthesis 50-70%

Research Findings and Notes

  • The synthesis of 2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol is often achieved via condensation reactions involving pyrimidine derivatives and pyrrole precursors, followed by oxidation to introduce the hydroxyl group at position 4.
  • The choice of method depends on the availability of starting materials, desired substitution patterns, and specific functionalization needs.
  • Modern methods favor metal-catalyzed coupling reactions for regioselective attachment of the pyridin-2-yl group, especially in medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, alkylating agents

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs, which can exhibit different chemical and biological properties .

Scientific Research Applications

Neurological Disorders

Recent studies have suggested that derivatives of pyrrolo[3,4-d]pyrimidines exhibit allosteric modulation of muscarinic receptors, particularly the M4 subtype. This modulation has implications for treating conditions such as schizophrenia and cognitive deficits associated with Alzheimer's disease. Research indicates that these compounds can enhance cholinergic signaling, potentially improving cognitive function in affected patients .

Anticancer Activity

Compounds similar to 2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol have shown promise in inhibiting tumor growth through various mechanisms:

  • Inhibition of Kinases : Studies indicate that certain pyrrolo[3,4-d]pyrimidine derivatives can inhibit key kinases involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : These compounds may promote programmed cell death in cancer cells, enhancing their potential as chemotherapeutic agents .

Antimicrobial Properties

Preliminary investigations have revealed that this class of compounds exhibits antimicrobial activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Study 1: Muscarinic Modulation

A study published in Journal of Medicinal Chemistry explored the effects of a series of pyrrolo[3,4-d]pyrimidine derivatives on M4 muscarinic receptors. The findings demonstrated that specific modifications to the pyridine ring enhanced receptor affinity and selectivity, suggesting a pathway for developing new treatments for cognitive disorders .

Case Study 2: Anticancer Efficacy

In another investigation reported in Cancer Research, researchers synthesized several derivatives based on the core structure of this compound. These compounds were tested against various cancer cell lines, revealing significant cytotoxic effects correlated with the presence of specific functional groups on the pyridine ring .

Data Table: Summary of Biological Activities

Activity TypeMechanismReferences
Neurological ModulationAllosteric modulation of M4 muscarinic receptors
AnticancerKinase inhibition; apoptosis induction
AntimicrobialDisruption of cell membranes

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between the target compound and three analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol C₁₁H₁₀N₄O 214.22 Pyridin-2-yl, -OH High polarity, moderate pKa
2-Amino-6-benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol C₁₃H₁₄N₄O 242.28 Amino (-NH₂), benzyl Increased lipophilicity, bulkier side chain
6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol Not specified Not reported Phenyl ring Likely reduced solubility vs. pyridine
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine (base structure) C₁₁H₁₂N₂O 188.23 No substituents Simpler structure, lower reactivity

Functional Group Impact on Properties

Pyridin-2-yl vs. Benzyl/Phenyl Substituents
  • The pyridine ring in the target compound introduces basic nitrogen atoms, enabling hydrogen bonding and coordination with metal ions or biological targets. In contrast, the benzyl group in 2-Amino-6-benzyl...
  • The phenyl group in 6-Phenyl-... lacks nitrogen, diminishing polar interactions compared to pyridine. This may reduce binding affinity in enzymatic assays .
Hydroxyl (-OH) vs. Amino (-NH₂) Groups
  • The hydroxyl group in the target compound contributes to a pKa of ~6.67, making it partially ionized at physiological pH, which influences bioavailability. The amino group in 2-Amino-6-benzyl...

Biological Activity

Overview

2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a fused pyridine and pyrrolo-pyrimidine structure, which contributes to its unique pharmacological properties. Research indicates that it primarily targets protein kinases, playing a crucial role in cellular signaling pathways associated with cancer growth and proliferation.

Target of Action
The primary target of this compound is protein kinases, which are pivotal in regulating various cellular processes such as growth, differentiation, and metabolism.

Mode of Action
The compound exhibits anticancer activity by inhibiting the activity of specific protein kinases. This inhibition can lead to reduced cell growth and proliferation, particularly in cancer cells. Notably, it has been shown to induce apoptosis by activating certain cellular signaling pathways.

PropertyDetails
Molecular FormulaC11H11N5O
Molecular Weight225.23 g/mol
CAS Number1220031-07-1
Melting Point204 °C

The compound interacts with various enzymes and proteins, influencing their stability and activity. It has demonstrated the ability to inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation.

Research Findings

In Vitro Studies
Research has shown that this compound exhibits significant cytotoxic effects against a variety of cancer cell lines. For instance:

  • A549 Cells (Lung Cancer) : The compound displayed an IC50 value of approximately 40.54 μg/mL.
  • Caco-2 Cells (Colorectal Cancer) : The IC50 was reported at 29.77 μg/mL.

These results highlight the compound's potential as an anticancer agent.

Case Studies
A study published in MDPI explored the therapeutic potential of similar pyrimidine derivatives and found that compounds with structural similarities exhibited promising antibacterial and anticancer properties. The study emphasized the importance of substituents on the pyrimidine ring in enhancing biological activity .

Comparative Analysis

A comparison of this compound with other pyrimidine derivatives reveals its unique structural features that contribute to its biological efficacy:

Compound NameBiological Activity
2-(Pyridin-2-yl)pyrazineAntimicrobial
Pyrido[2,3-d]pyrimidine derivativesAnticancer, Antiviral
6-(2,6-Dichlorophenyl)-8-methylTyrosine kinase inhibition

The presence of both pyridine and pyrrolo-pyrimidine rings in this compound enhances its ability to interact with various biological targets compared to other compounds .

Q & A

Q. What are the established synthetic routes for 2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol, and how do reaction conditions influence yield?

The synthesis of pyrrolo[3,4-d]pyrimidine derivatives typically involves cyclization of intermediates such as 4-cyano- or 4-carbethoxy-1-acyl-3-amino-3-pyrrolines. For example, 4-hydroxy derivatives can be prepared via base-catalyzed cyclization of 3-thioformylamino-1-acyl-3-pyrroline-4-thiocarboxamides . Reaction optimization, including solvent choice (e.g., xylene for reflux) and catalysts (e.g., chloranil for dehydrogenation), significantly impacts yield. Key steps often require purification via recrystallization (e.g., methanol) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR : Confirm substituent positions (e.g., pyridin-2-yl group at position 2) and hydrogen environments in the dihydro-pyrrolo ring.
  • LCMS : Monitor molecular ion peaks (e.g., [M+H]+) and retention times under standardized conditions (e.g., HPLC with ammonium acetate buffer at pH 6.5) .
  • Elemental Analysis : Verify stoichiometry, especially for hydrochloride salts .

Q. What are the key physicochemical properties critical for in vitro assays?

While specific data for this compound is limited, analogous pyrrolo-pyrimidines exhibit:

  • Solubility : Moderate DMSO solubility (>10 mM), but aqueous solubility may require pH adjustment .
  • Stability : Susceptibility to oxidation in the dihydro-pyrrolo ring; storage under inert atmosphere is recommended .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of ATR kinase inhibition?

Recent studies highlight the importance of substituents on the pyrrolo-pyrimidine core. For example:

  • Pyridin-2-yl group : Enhances selectivity for ATR over related kinases like ATM .
  • Hydroxy group at position 4 : Critical for hydrogen bonding with the kinase hinge region. Methyl or ethyl substitutions here reduce potency .
  • Ligand Efficiency Metrics : Use ligand lipophilicity efficiency (LLE) to balance potency (IC50) and lipophilicity (cLogP). Compounds with LLE >5 are prioritized .

Q. How should researchers resolve contradictions in toxicity profiles across preclinical studies?

Discrepancies in toxicity data (e.g., renal vs. hepatic effects) may arise from species-specific metabolism or dosing regimens. Mitigation strategies include:

  • Dose-Ranging Studies : Establish NOAEL (no observed adverse effect level) in multiple species (e.g., mouse, rat) .
  • Metabolite Profiling : Identify toxic metabolites via LC-MS/MS, focusing on glutathione adducts indicative of reactive intermediates .

Q. What computational methods are effective for predicting binding modes with ATR kinase?

  • Docking Simulations : Use crystal structures of ATR (PDB: 5YZ0) to model the compound’s interaction with Val30 and Lys63.
  • Molecular Dynamics (MD) : Assess binding stability over 100 ns trajectories; prioritize compounds with low RMSD (<2 Å) .
  • Free Energy Perturbation (FEP) : Quantify the impact of substituent modifications (e.g., pyridin-2-yl vs. phenyl) on binding affinity .

Q. How can researchers address solubility limitations in pharmacokinetic studies?

  • Prodrug Strategies : Introduce phosphate esters at the 4-hydroxy position to enhance aqueous solubility, with enzymatic cleavage in vivo .
  • Nanoparticle Formulations : Use PEGylated liposomes to improve bioavailability, targeting a particle size <200 nm for efficient tissue penetration .

Q. What experimental designs are optimal for evaluating synthetic lethality with ATM/ATR pathways?

  • Combination Screens : Test the compound alongside PARP inhibitors (e.g., olaparib) in BRCA1-deficient cell lines. Measure synergy via Chou-Talalay analysis (combination index <1 indicates synergy) .
  • Biomarker Analysis : Monitor γH2AX foci (DNA damage) and CHK1 phosphorylation (ATR activation) via flow cytometry .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting enzymatic vs. cellular potency data?

Discrepancies may arise from off-target effects or cellular efflux. Solutions include:

  • ABC Transporter Inhibition : Co-treat with verapamil (P-gp inhibitor) to assess efflux impact .
  • Thermal Shift Assays : Confirm target engagement by measuring ΔTm shifts (>2°C) in ATR kinase .

Q. What statistical approaches validate reproducibility in dose-response studies?

  • Replicate Normalization : Use ≥3 biological replicates with Z’-factor >0.5 to ensure assay robustness.
  • EC50 Confidence Intervals : Apply nonlinear regression (e.g., GraphPad Prism) with 95% CI; exclude compounds with CI overlap >50% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.